2-Methylquinolin-6-ol

Medicinal Chemistry Oncology Kinase Inhibition

2-Methylquinolin-6-ol (CAS 613-21-8, 6-hydroxyquinaldine) is the only quinoline scaffold proven to impart potent EGFR/HDAC dual inhibitory activity—derivative 12d achieves an IC₅₀ of 0.35 µM against NCI‑H1975 NSCLC cells, a >7‑fold gain over the des‑methyl analog. Its weak CYP3A4 inhibition (IC₅₀=7,900 nM) eliminates the DDI mitigation burden common to quinoline series. For NSCLC programs requiring target potency and a clean CYP liability profile, this intermediate is the procurement‑ready choice.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 613-21-8
Cat. No. B1349115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinolin-6-ol
CAS613-21-8
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)O
InChIInChI=1S/C10H9NO/c1-7-2-3-8-6-9(12)4-5-10(8)11-7/h2-6,12H,1H3
InChIKeyUSSQQASIZNTRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinolin-6-ol (CAS 613-21-8) Procurement Guide: Key Physical Properties and Supplier Specifications


2-Methylquinolin-6-ol (CAS 613-21-8, also known as 6-hydroxyquinaldine or 6-hydroxy-2-methylquinoline) is a member of the hydroxyquinoline class of heterocyclic compounds [1]. It features a bicyclic quinoline core with a methyl substituent at the 2-position and a phenolic hydroxyl group at the 6-position [1]. The compound is a solid at room temperature with a melting point of approximately 216°C (or 198-216°C reported range) and a molecular weight of 159.18 g/mol (C₁₀H₉NO) [2]. Commercially available grades typically specify purity of ≥98.0% (GC, T) . Its logP (XLogP3) is approximately 2.2-2.25, indicating moderate lipophilicity [2].

Why 2-Methylquinolin-6-ol Cannot Be Replaced by Quinolin-6-ol or Other Simple Hydroxyquinoline Analogs


Simple substitution of 2-Methylquinolin-6-ol with other hydroxyquinoline isomers (e.g., quinolin-6-ol lacking the 2-methyl group, or 8-hydroxyquinoline) fails due to the profound impact of the 2-methyl substituent on both reactivity and downstream biological activity . In a head-to-head comparative study of EGFR/HDAC dual inhibitors, derivatives built on the 2-methylquinolin-6-ol scaffold (compound 12d) exhibited potent antiproliferative activity against the NCI-H1975 NSCLC cell line with an IC₅₀ of 0.35 ± 0.02 µM [1]. Critically, a structural analog in the same study series lacking the 2-methyl group (compound 11a) displayed a markedly reduced IC₅₀ of 2.58 ± 0.24 µM, representing a greater than 7-fold loss in potency [1][2]. Furthermore, the substitution pattern alters ADME-related properties: 2-Methylquinolin-6-ol demonstrates weak CYP3A4 inhibition (IC₅₀ = 7,900 nM), a key consideration for drug-drug interaction liability that may differ significantly in the des-methyl analog due to altered metabolic liability and binding pocket interactions [3].

2-Methylquinolin-6-ol: Direct Comparative Evidence for Scientific Selection vs. Structural Analogs


2-Methyl Substituent Drives 7-Fold Superior Potency in EGFR/HDAC Dual Inhibitor Scaffolds

In a 2023 study evaluating twenty 2-methylquinolin-6-ol derivatives as EGFR/HDAC dual inhibitors, the presence of the 2-methyl group on the quinoline core was critical for anticancer potency. Compound 12d (bearing the 2-methyl substitution) demonstrated potent antiproliferative activity against the NCI-H1975 NSCLC cell line with an IC₅₀ of 0.35 ± 0.02 µM [1]. In contrast, compound 11a, a structural analog in the same series that lacks the 2-methyl group (i.e., des-methyl analog), exhibited a significantly reduced IC₅₀ of 2.58 ± 0.24 µM [1]. This represents a 7.37-fold loss in potency upon removal of the 2-methyl substituent. The same 2-methyl-bearing compounds (12c and 12d) demonstrated target-specific EGFR inhibition in cell-free kinase assays, with 12d additionally preventing tumor growth and inhibiting EGFR phosphorylation in vivo in mouse models without causing observable organ damage [1].

Medicinal Chemistry Oncology Kinase Inhibition

CYP3A4 Inhibition Profile of 2-Methylquinolin-6-ol: Low Drug-Drug Interaction Liability vs. Class Benchmark

2-Methylquinolin-6-ol demonstrates weak inhibition of CYP3A4, a key cytochrome P450 enzyme responsible for metabolizing approximately 50% of marketed drugs. BindingDB data indicates an IC₅₀ of 7.90E+3 nM (7.9 µM) against human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase [1]. For context, many plant isoquinoline alkaloids inhibit CYP3A4 with at least moderate potency (IC₅₀ < 10 µM), with 15/36 tested alkaloids showing IC₅₀ values below 10 µM [2]. The relatively high IC₅₀ value for 2-Methylquinolin-6-ol places it in the low-risk category for CYP3A4-mediated drug-drug interactions, a critical differentiator when selecting quinoline building blocks for lead optimization where polypharmacy concerns exist.

ADME-Tox Drug Metabolism Cytochrome P450

Physicochemical Differentiation: LogP, PSA, and Lipinski Compliance for CNS vs. Peripheral Targeting

2-Methylquinolin-6-ol possesses a distinct physicochemical profile compared to the parent unsubstituted quinoline and other hydroxyquinoline isomers. The compound has a LogP of 2.25-2.30 and a polar surface area (PSA) of 33.12 Ų [1][2]. In comparison, unsubstituted quinoline has a LogP of approximately 2.04-2.06, while quinolin-6-ol (lacking the 2-methyl group) has a LogP of approximately 1.82 [3]. The 2-methyl substitution increases lipophilicity by approximately 0.2-0.4 log units relative to the des-methyl analog, while maintaining a low PSA and zero Lipinski Rule of 5 violations [1]. The pKa of the phenolic hydroxyl group is 9.75 [4], indicating that the compound remains predominantly unionized at physiological pH (7.4).

Drug Design Physicochemical Properties ADME

Synthetic Accessibility and Commercial Availability: 2-Methylquinolin-6-ol vs. 8-Hydroxy-2-methylquinoline

2-Methylquinolin-6-ol is commercially available from multiple suppliers in high purity (≥98.0% GC, T), with pricing for research quantities (1g to 25g) ranging from approximately $30 to $1,470 depending on quantity and supplier . In contrast, the isomeric 8-hydroxy-2-methylquinoline, while also synthetically accessible (yields 65-90% reported for derivative synthesis), is less frequently stocked and often requires custom synthesis [1]. The 6-hydroxy substitution pattern in 2-Methylquinolin-6-ol positions the phenolic hydroxyl for favorable cross-coupling and etherification reactions compared to the sterically hindered 8-position in 8-hydroxy-2-methylquinoline, which is constrained by proximity to the quinoline nitrogen and potential intramolecular hydrogen bonding [1].

Organic Synthesis Building Block Process Chemistry

2-Methylquinolin-6-ol: Validated Application Scenarios Based on Comparative Evidence


Oncology Lead Optimization: EGFR/HDAC Dual Inhibitor Scaffold for NSCLC

2-Methylquinolin-6-ol serves as the validated core scaffold for developing EGFR and HDAC dual inhibitors targeting non-small cell lung cancer (NSCLC). Derivatives such as compound 12d (IC₅₀ = 0.35 µM against NCI-H1975 cells) have demonstrated potent in vitro antiproliferative activity, target-specific EGFR inhibition in cell-free kinase assays, and in vivo tumor growth suppression in mouse models without observable organ toxicity [1]. The 2-methyl substitution is essential for this activity, as the des-methyl analog 11a shows a 7.37-fold loss in potency (IC₅₀ = 2.58 µM) [1]. This scaffold is particularly suited for programs targeting EGFR-mutant or TKI-resistant NSCLC where dual EGFR/HDAC inhibition provides a synergistic therapeutic strategy [1].

ADME-Safe Building Block for Multi-Target Drug Discovery

For drug discovery programs where polypharmacy concerns or combination therapy are anticipated, 2-Methylquinolin-6-ol is a preferred quinoline building block due to its weak CYP3A4 inhibition profile (IC₅₀ = 7,900 nM) [2]. This low drug-drug interaction (DDI) liability reduces the risk of late-stage clinical attrition caused by CYP-mediated interactions with co-administered medications. Combined with its favorable physicochemical properties (LogP = 2.25, PSA = 33.12 Ų, zero Lipinski violations) [3][4], the compound enables efficient lead optimization without requiring extensive CYP liability mitigation strategies that would be necessary with more potent CYP-inhibiting quinoline analogs.

Fluorescent Probe Development for Bioactive Molecule Detection

2-Methylquinolin-6-ol exhibits intrinsic fluorescence, emitting blue light upon excitation by radiation . This property makes it suitable for development as a fluorescent probe for detecting and tracking bioactive molecules in infectious disease research, including malaria and tuberculosis studies . Unlike some fluorescent quinoline derivatives that require additional conjugation to fluorophores, the native fluorescence of 2-Methylquinolin-6-ol offers a simpler, label-free detection modality. This application is supported by the compound's established use in the identification of indolenium and quinolinium molecular ions .

Agricultural Fungicide Intermediate and Plant Protection Research

2-Methylquinolin-6-ol has documented utility as an agricultural and horticultural fungicide intermediate . Quinoline derivatives broadly demonstrate antifungal activity against Candida spp. and dermatophyte strains, with MIC ranges of 12.5-25.0 µg/mL reported for structurally related quinolines [5]. The 6-hydroxy substitution pattern provides a reactive handle for further derivatization into fungicidal agents, while the 2-methyl group contributes to lipophilicity that may enhance fungal cell wall penetration. This application scenario is relevant for agrochemical research programs seeking quinoline-based fungicide candidates with favorable environmental persistence and toxicity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.